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Compound of Interest

Compound Name: 2-Fluoro-5-nitropyridine

Cat. No.: B1295090

Introduction: The Versatility of a Highly
Activated Pyridine Core

2-Fluoro-5-nitropyridine is a pivotal intermediate in the fields of pharmaceutical and
agrochemical synthesis. Its chemical structure, featuring a pyridine ring substituted with a
highly electronegative fluorine atom and a potent electron-withdrawing nitro group, renders the
molecule exceptionally electrophilic and susceptible to nucleophilic attack.[1] This high degree
of reactivity, coupled with the fluorine atom's ability to act as an excellent leaving group in
nucleophilic aromatic substitution (SNAr) reactions, makes it a preferred building block for the
construction of complex molecular architectures.[2]

The compound, with the chemical formula CsHsFN202 and a molecular weight of 142.09 g/mol
, Is a crystalline solid with a melting point of 19-21°C.[2] Its activated nature is fundamental to
its utility, enabling chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur
bonds with high efficiency, often serving as a cornerstone in the synthesis of kinase inhibitors
and other targeted therapeutics.

The Core of Reactivity: Electronic Effects

The pronounced electrophilic character of 2-Fluoro-5-nitropyridine stems from the synergistic
electronic effects of its substituents:
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» Pyridine Nitrogen: The nitrogen atom within the aromatic ring is inherently electron-
withdrawing, reducing the electron density of the ring system compared to benzene.

 Nitro Group (-NOz2): Positioned para to the fluorine atom, the nitro group is a powerful
electron-withdrawing group through both inductive and resonance effects. It strongly
delocalizes the negative charge that develops in the ring during the rate-determining step of
SNAr reactions.

e Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong inductive
electron-withdrawing effect, further polarizing the C2-F bond and increasing the
electrophilicity of the C2 carbon. This makes it highly susceptible to nucleophilic attack.

Crucially, in the context of SNAr, the rate-determining step is the initial attack of the nucleophile
to form an intermediate complex. The high electronegativity of fluorine stabilizes this
intermediate, accelerating the reaction, which counterintuitively makes the very strong C-F
bond easier to break in this specific mechanism.

Reaction Mechanism: Nucleophilic Aromatic
Substitution (SNAr)

The primary reaction pathway for 2-Fluoro-5-nitropyridine is the two-step addition-elimination
SNAr mechanism. This process involves the formation of a resonance-stabilized anionic
intermediate known as a Meisenheimer complex. The stability of this complex is the key to the
reaction's facility, and it is greatly enhanced by the presence of the 5-nitro group, which
delocalizes the negative charge.

Figure 1: General Mechanism of SNAr on 2-Fluoro-5-nitropyridine.

Data Presentation: Reactivity with Various
Nucleophiles

While comprehensive comparative data for 2-Fluoro-5-nitropyridine is distributed across
various sources, the reactivity profile of the analogous 2-chloro-5-nitropyridine provides a
strong indication of the high yields achievable. The fluoro-derivative is known to be even more
reactive. The following table summarizes typical yields for the SNAr reaction of 2-chloro-5-

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1295090?utm_src=pdf-body
https://www.benchchem.com/product/b1295090?utm_src=pdf-body
https://www.benchchem.com/product/b1295090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

nitropyridine with a range of amine nucleophiles, demonstrating the versatility of this

electrophilic core.[3]

Nucleoph
ile
(Amine)

Product

Solvent
System

Base

Temp.

(°C)

Time (h)  Yield (%)

Piperidine

2-
(Piperidin-
1-yl)-5-
nitropyridin
e

Ethanol

EtsN

Reflux

Morpholine

4-(5-
Nitropyridin
-2-
yl)morpholi

ne

Ethanol

EtsN

Reflux

Benzylami
ne

N-Benzyl-
5-
nitropyridin
-2-amine

Isopropano
I/H20

None

80

Aniline

N-Phenyl-
5-
nitropyridin
-2-amine

DMF

K2COs

100

p_
Methoxyani

line

N-(4-
Methoxyph
enyl)-5-
nitropyridin

-2-amine

DMF

K2COs

100

Table 1: Representative reaction yields for the SNAr of 2-Chloro-5-nitropyridine with various
amines. Data adapted from a representative protocol.[3]
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Specific reactions with 2-Fluoro-5-nitropyridine also demonstrate its high reactivity, for
instance, the reaction with 5-fluoro-1H-indole proceeds in 90% yield.

Experimental Protocols

The following sections provide detailed methodologies for a representative SNAr reaction and a
typical experimental workflow.

Detailed Methodology: Synthesis of 5-Fluoro-1-(5-
nitropyridin-2-yl)-1H-indole

This protocol details the reaction of 2-Fluoro-5-nitropyridine with an N-heterocyclic
nucleophile.

Materials:

2-Fluoro-5-nitropyridine (1.00 g, 7.04 mmol, 1.00 equiv)

e 5-Fluoro-1H-indole (1.14 g, 8.45 mmol, 1.20 equiv)

e Sodium hydride (NaH, 60% dispersion in mineral oil) (0.338 g, 8.45 mmol, 1.20 equiv)
e Anhydrous Dimethylformamide (DMF) (35.2 mL)

o Ethyl acetate (EtOAC)

e Lithium chloride (LiCl) solution

e Brine

o Magnesium sulfate (MgSOa)

 Silica gel

Procedure:

» Under a nitrogen atmosphere, dissolve 5-fluoro-1H-indole in anhydrous DMF in a suitable
reaction vessel and cool the solution to 0°C.
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e Add sodium hydride (60% dispersion in mineral oil) portionwise to the stirred solution at 0°C.
o After stirring for 30 minutes at 0°C, add 2-fluoro-5-nitropyridine to the reaction mixture.

o Slowly warm the reaction mixture to 60°C and maintain stirring at this temperature for 16
hours.

e Upon completion, pour the reaction mixture into a LiCl solution and extract with EtOAc.

o Wash the combined organic layers with brine, dry over MgSOQa, filter, and concentrate in
vacuo.

o Purify the residue by chromatography on silica gel (eluting with a hexanes:EtOAc gradient)
to afford the title compound as a yellow solid.

e Yield: 1.63 g (90%).

General Experimental Workflow

The logical flow for executing, monitoring, and purifying products from an SNAr reaction with 2-
Fluoro-5-nitropyridine is depicted below. This workflow is crucial for ensuring reaction
efficiency, safety, and high product purity.
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Preparation

1. Prepare Reactants
(2-F-5-NO2-Py, Nucleophile)

2. Set up Inert Atmosphere
(N2 or Ar)

3. Add Anhydrous Solvent
(e.g., DMF, DMSO)

4. Add Base (if required)
(e.g., NaH, K2C0O3)

5. Add 2-F-5-NO2-Py

6. Heat to Reaction Temp
(e.g., 60-100°C)

7. Monitor Progress
(TLC, LC-MS)

Workup &‘;urification

8. Quench Reaction
(e.g., add water/aq. LiCl)
\ 4

9. Extract with Organic Solvent
(e.g., EtOAc)
\ 4
GO. Wash & Dry Organic LayeD

Y

11. Concentrate in vacuo

Y

(12. Purify via Chromatographa

Final Broduct
\4

13. Characterize Product
(NMR, MS, etc.)

Figure 2: General Experimental Workflow for SNAr Reactions
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Figure 2: General Experimental Workflow for SNAr Reactions.
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Application in Drug Development: Targeting Kinase
Signaling Pathways

The high reactivity and versatility of 2-Fluoro-5-nitropyridine make it a valuable precursor for
synthesizing libraries of compounds for drug discovery, particularly for kinase inhibitors.
Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in diseases
like cancer and hypertension. The pyridine-based scaffold derived from this reagent can be
elaborated to create potent and selective inhibitors of pathways such as the Rho-associated
coiled-coil containing protein kinase (ROCK) signaling pathway.

The ROCK pathway is a key regulator of the actin cytoskeleton and is involved in cell adhesion,
migration, and contraction. Its over-activation is linked to various pathologies, making it a
significant therapeutic target.
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Figure 3: Simplified Rho/ROCK Signaling Pathway.
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Conclusion

2-Fluoro-5-nitropyridine is a highly valuable and reactive building block in modern organic
synthesis. Its pronounced electrophilic nature, driven by the combined electronic effects of the
ring nitrogen, a 5-nitro group, and a 2-fluoro substituent, facilitates efficient nucleophilic
aromatic substitution reactions with a broad range of nucleophiles. This reactivity profile,
supported by reliable and straightforward experimental protocols, establishes 2-Fluoro-5-
nitropyridine as a key intermediate for the synthesis of high-value compounds, particularly in
the development of targeted therapeutics for modulating critical signaling pathways in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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